molecular formula C17H19ClN2O2 B2868337 (3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)(furan-2-yl)methanone hydrochloride CAS No. 2034357-14-5

(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)(furan-2-yl)methanone hydrochloride

Cat. No.: B2868337
CAS No.: 2034357-14-5
M. Wt: 318.8
InChI Key: MVLGQZHOVWVJSZ-UHFFFAOYSA-N
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Description

(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)(furan-2-yl)methanone hydrochloride is a synthetic organic compound with potential applications in medicinal chemistry. This compound features a complex structure that includes a dihydroisoquinoline moiety, an azetidine ring, and a furan ring, making it a subject of interest for various chemical and pharmacological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)(furan-2-yl)methanone hydrochloride typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Dihydroisoquinoline Moiety: This can be achieved through Pictet-Spengler condensation, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Azetidine Ring Formation: The azetidine ring can be synthesized via cyclization reactions involving appropriate precursors such as β-amino alcohols or β-haloamines.

    Coupling with Furan Ring: The final step involves coupling the dihydroisoquinoline-azetidine intermediate with a furan derivative, often using a carbonylation reaction to introduce the methanone linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furanones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The azetidine ring can participate in nucleophilic substitution reactions, where the nitrogen atom can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted azetidines depending on the nucleophile used.

Scientific Research Applications

Chemistry

The compound is studied for its unique structural features and reactivity, making it a valuable intermediate in organic synthesis.

Biology

In biological research, it may be used as a probe to study enzyme interactions and receptor binding due to its complex structure.

Medicine

Potential medicinal applications include its use as a lead compound in drug discovery, particularly for targeting neurological disorders due to the presence of the dihydroisoquinoline moiety.

Industry

In the industrial sector, it could be used in the synthesis of advanced materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism by which (3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)(furan-2-yl)methanone hydrochloride exerts its effects involves interaction with specific molecular targets such as enzymes or receptors. The dihydroisoquinoline moiety may interact with neurotransmitter receptors, while the azetidine ring could influence enzyme activity. The furan ring might contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)(thiophen-2-yl)methanone hydrochloride: Similar structure but with a thiophene ring instead of a furan ring.

    (3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)(pyridin-2-yl)methanone hydrochloride: Contains a pyridine ring, offering different electronic properties.

Uniqueness

The presence of the furan ring in (3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)(furan-2-yl)methanone hydrochloride provides unique electronic and steric properties, potentially leading to different biological activities and reactivity compared to its analogs.

Properties

IUPAC Name

[3-(3,4-dihydro-1H-isoquinolin-2-yl)azetidin-1-yl]-(furan-2-yl)methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2.ClH/c20-17(16-6-3-9-21-16)19-11-15(12-19)18-8-7-13-4-1-2-5-14(13)10-18;/h1-6,9,15H,7-8,10-12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVLGQZHOVWVJSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C3CN(C3)C(=O)C4=CC=CO4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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